N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
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Overview
Description
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with a molecular formula of C10H14N2O It is known for its unique structure, which includes a pyridine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method includes the use of N-methylation of 2-(pyridin-3-yl)oxolan-3-amine followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
- N-[(oxolan-3-yl)methyl]pyridin-2-amine
Uniqueness
N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride stands out due to its specific combination of a pyridine ring and an oxolane ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H |
InChI Key |
YVKSELNXFHXPLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOC1C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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